4-[2-(4-benzhydryl-1-piperazinyl)-1,3-thiazol-4-yl]phenyl methyl ether
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Overview
Description
4-[2-(4-benzhydryl-1-piperazinyl)-1,3-thiazol-4-yl]phenyl methyl ether is a complex organic compound that features a piperazine ring substituted with a diphenylmethyl group and a thiazolyl group. Compounds with such structures are often studied for their potential pharmacological properties, including their roles as receptor ligands or enzyme inhibitors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-benzhydryl-1-piperazinyl)-1,3-thiazol-4-yl]phenyl methyl ether typically involves multi-step organic reactions. A common approach might include:
Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Substitution on the Piperazine Ring: The piperazine ring can be substituted with the diphenylmethyl group through nucleophilic substitution reactions.
Coupling Reactions: The final step often involves coupling the thiazole derivative with the substituted piperazine under appropriate conditions, such as using a base in an organic solvent.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, automated synthesis, and purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[2-(4-benzhydryl-1-piperazinyl)-1,3-thiazol-4-yl]phenyl methyl ether can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The thiazole ring can be reduced under specific conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Friedel-Crafts acylation using aluminum chloride.
Major Products
The major products depend on the specific reactions and conditions used. For example, oxidation of the methoxy group would yield a phenol derivative, while reduction of the thiazole ring could lead to a dihydrothiazole compound.
Scientific Research Applications
Chemistry: As a ligand in coordination chemistry.
Biology: As a probe to study receptor-ligand interactions.
Medicine: Potential therapeutic agent for targeting specific receptors or enzymes.
Industry: Used in the synthesis of more complex molecules or materials.
Mechanism of Action
The mechanism of action of 4-[2-(4-benzhydryl-1-piperazinyl)-1,3-thiazol-4-yl]phenyl methyl ether would depend on its specific biological target. It may act by binding to a receptor or enzyme, altering its activity. The molecular targets could include G-protein coupled receptors, ion channels, or enzymes involved in metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(Diphenylmethyl)-4-[4-(4-hydroxyphenyl)-1,3-thiazol-2-yl]piperazine
- 1-(Diphenylmethyl)-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]piperazine
Uniqueness
4-[2-(4-benzhydryl-1-piperazinyl)-1,3-thiazol-4-yl]phenyl methyl ether is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This can affect its binding affinity and specificity towards biological targets, making it a compound of interest for further research.
Properties
Molecular Formula |
C27H27N3OS |
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Molecular Weight |
441.6 g/mol |
IUPAC Name |
2-(4-benzhydrylpiperazin-1-yl)-4-(4-methoxyphenyl)-1,3-thiazole |
InChI |
InChI=1S/C27H27N3OS/c1-31-24-14-12-21(13-15-24)25-20-32-27(28-25)30-18-16-29(17-19-30)26(22-8-4-2-5-9-22)23-10-6-3-7-11-23/h2-15,20,26H,16-19H2,1H3 |
InChI Key |
IMAVGAQEGJRNDT-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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